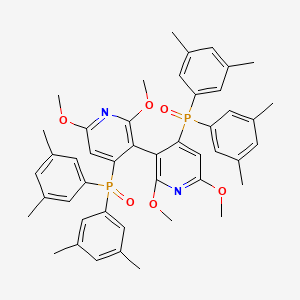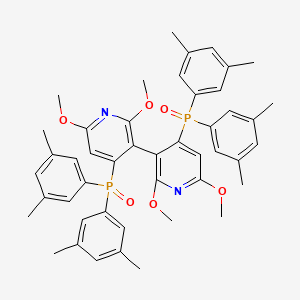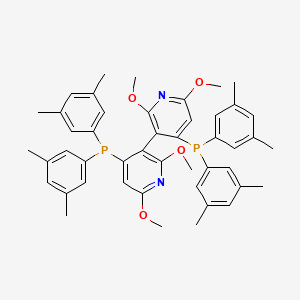
Xyl-p-phos, (R)-
Vue d'ensemble
Description
“Xyl-p-phos, ®-” is a chiral dipyridylphosphine ligand . It has a molecular formula of C46H50N2O4P2, an average mass of 756.848 Da, and a monoisotopic mass of 756.324585 Da . It is also known as 4,4’-Bis [bis (3,5-dimethylphenyl)phosphino]-2,2’,6,6’-tetramethoxy-3,3’-bipyridine .
Synthesis Analysis
The synthesis of “Xyl-p-phos, ®-” involves attaching different P-substituents onto the dipyridyl skeleton . This modification approach is simple and straightforward for obtaining structurally distinct P-Phos analogues .Molecular Structure Analysis
The molecular structure of “Xyl-p-phos, ®-” incorporates two methoxy-substituted pyridine rings in the backbone . It is an atropisomeric biaryl bisphosphine .Chemical Reactions Analysis
“Xyl-p-phos, ®-” has been utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines . It has been found to be a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters .Physical and Chemical Properties Analysis
“Xyl-p-phos, ®-” has a molecular formula of C46H50N2O4P2, an average mass of 756.848 Da, and a monoisotopic mass of 756.324585 Da . More detailed physical and chemical properties may require specific experimental measurements.Applications De Recherche Scientifique
Catalytic Asymmetry in Hydrogenation Reactions "Xyl-p-phos, (R)-" has been extensively explored in the field of asymmetric catalysis, specifically in the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters. The ligand has been synthesized and its efficiency as part of a ruthenium complex has been demonstrated in enantioselective reactions, showing significant potential for industrial applications. This discovery opens avenues for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for their enhanced therapeutic efficacy and reduced side effects compared to their racemic mixtures. (Jing Wu et al., 2002)
Versatility Across Different Metal Catalysts Further investigations have highlighted the versatility of "Xyl-p-phos, (R)-" and its derivatives in catalyzing asymmetric hydrogenations beyond ruthenium, extending to rhodium complexes. These studies systematically evaluated the influence of electronic and steric properties of the ligands on enantioselectivity in hydrogenations, revealing the nuanced interplay between ligand design and catalytic performance. This versatility enhances the ligand's utility across a broad spectrum of catalytic reactions, making it a valuable tool in synthetic organic chemistry for achieving desired chiral products. (Jing Wu et al., 2003)
Enantioselectivity in Diverse Hydrogenation Reactions The utility of "Xyl-p-phos, (R)-" extends to the highly enantioselective hydrogenation of beta-alkyl-substituted beta-(acylamino)acrylates. These findings underscore the ligand's efficacy in facilitating hydrogenation reactions that yield products with high enantiomeric excess, a crucial factor in the synthesis of bioactive compounds and pharmaceuticals. This capacity for high enantioselectivity highlights the ligand's potential to significantly impact the efficiency and outcome of synthetic pathways in medicinal chemistry. (Jing Wu et al., 2003)
Comprehensive Review of Dipyridylphosphine Ligands A broader perspective on "Xyl-p-phos, (R)-" and its related ligands is provided in a comprehensive account detailing the design, synthesis, and widespread applications of these chiral dipyridylphosphine ligands in various transition-metal-catalyzed asymmetric reactions. This includes hydrogenation, hydrosilylation, and carbon-carbon bond formation, emphasizing the ligands' broad substrate scope, excellent enantioselectivities, and potential for practical applications. Such a review encapsulates the significant strides made in asymmetric catalysis facilitated by these ligands, highlighting their pivotal role in advancing synthetic methodologies. (Jing Wu & A. Chan, 2006)
Mécanisme D'action
Target of Action
“Xyl-p-phos, ®-” is a chiral diphosphine ligand that primarily targets transition metal catalysts . These catalysts play a pivotal role in the field of transition metal-catalyzed asymmetric reactions . The compound has been utilized in the Rhodium (Rh) and Iridium (Ir) catalyzed asymmetric hydrogenation .
Mode of Action
The compound interacts with its targets by modulating their geometric or electronic properties . For instance, when chiral atropisomeric diphosphines are used as ligands, the catalytic properties can be tuned by attaching various P-substituents . The compound has been utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines .
Biochemical Pathways
It’s known that the compound plays a significant role in the rh and ir-catalyzed asymmetric hydrogenation . This suggests that it may influence biochemical pathways related to these reactions.
Pharmacokinetics
It’s worth noting that the compound has been utilized in high yields with excellent enantioselectivities in certain reactions , suggesting that it may have favorable bioavailability in these contexts.
Result of Action
The use of “Xyl-p-phos, ®-” in Rh and Ir-catalyzed asymmetric hydrogenation results in high yields with excellent enantioselectivities (90–99% ee) . This suggests that the compound’s action leads to highly efficient and selective reactions.
Action Environment
The action of “Xyl-p-phos, ®-” can be influenced by environmental factors. For instance, up to a 22% enhancement in enantioselectivity was achieved by the addition of certain amounts of alkali ions (Li+, Na+ or K+), which could be selectively recognized and effectively complexed by the crown ethers on the chiral Xyl-P16C6-Phos . This indicates that the compound’s action, efficacy, and stability can be modulated by the presence of specific ions in the environment.
Orientations Futures
The future directions of “Xyl-p-phos, ®-” research could involve the design and synthesis of new chiral ligands to achieve unexpected activities and stereoselectivities in relevant reactions . The expansion of the scope of metal phosphine chemistry coupled with the rich chemistry of heterocycles is also a promising direction .
Analyse Biochimique
Biochemical Properties
Xyl-p-phos, ®- plays a crucial role in biochemical reactions as a chiral ligand. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. For instance, it has been utilized in Rh-catalyzed asymmetric hydrogenation reactions, where it forms complexes with Rhodium (Rh) and Iridium (Ir) to facilitate the hydrogenation of specific substrates . The nature of these interactions involves the formation of stable complexes that enhance the enantioselectivity of the reactions.
Cellular Effects
Xyl-p-phos, ®- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in catalytic reactions can impact the production of specific metabolites and the regulation of metabolic pathways. The compound’s ability to form stable complexes with metal ions can also affect cellular redox states and signaling mechanisms .
Molecular Mechanism
The molecular mechanism of Xyl-p-phos, ®- involves its binding interactions with metal ions such as Rhodium and Iridium. These interactions facilitate the formation of chiral complexes that enhance the enantioselectivity of catalytic reactions. The compound can also act as an enzyme inhibitor or activator, depending on the specific reaction conditions and substrates involved . Additionally, Xyl-p-phos, ®- can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xyl-p-phos, ®- can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that Xyl-p-phos, ®- can maintain its catalytic activity over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of Xyl-p-phos, ®- in animal models can vary with different dosages. At lower doses, the compound can enhance catalytic reactions without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential disruptions to cellular metabolism and signaling pathways. Threshold effects have been noted in studies, indicating that there is an optimal dosage range for achieving desired catalytic outcomes without inducing toxicity .
Metabolic Pathways
Xyl-p-phos, ®- is involved in various metabolic pathways, particularly those related to catalytic hydrogenation reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions can also impact the overall efficiency of metabolic processes .
Transport and Distribution
Within cells and tissues, Xyl-p-phos, ®- is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s distribution can also be affected by factors such as cellular uptake mechanisms and intracellular trafficking pathways .
Subcellular Localization
Xyl-p-phos, ®- exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with other biomolecules and its overall catalytic efficiency .
Propriétés
IUPAC Name |
[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTHAKOHBMETRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50N2O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442905-33-1, 443347-10-2 | |
| Record name | Xyl-p-phos, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442905331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xyl-p-phos, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443347102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYL-P-PHOS, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4EO1493Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | XYL-P-PHOS, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PCW56063 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


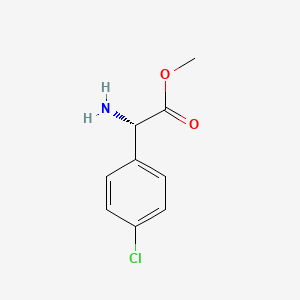

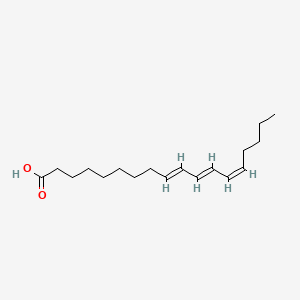
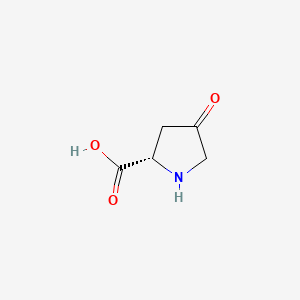
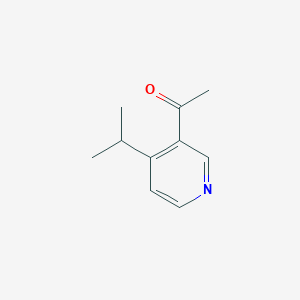
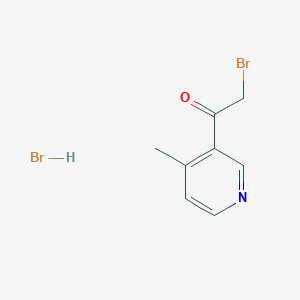
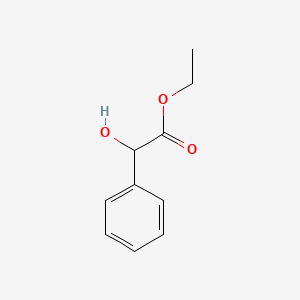

![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)
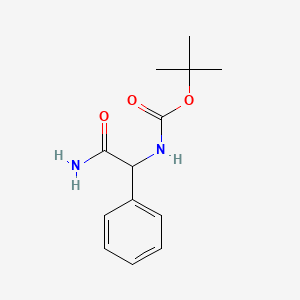
![[6-(3-Fluorophenyl)-3-pyridinyl]methanamine](/img/structure/B3425638.png)

